Pentanamide, N-(1-naphthyl)-
Overview
Description
Pentanamide, N-(1-naphthyl)-: is an organic compound with the molecular formula C15H17NO It is a derivative of pentanamide where the hydrogen atom on the nitrogen is replaced by a 1-naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, N-(1-naphthyl)- typically involves the reaction of 1-naphthylamine with pentanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 1-naphthylamine and the acyl chloride group of pentanoyl chloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Pentanamide, N-(1-naphthyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated naphthyl derivatives.
Scientific Research Applications
Chemistry: Pentanamide, N-(1-naphthyl)- is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study the interactions of naphthyl-containing compounds with biological macromolecules.
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanamide, N-(1-naphthyl)- is not well-documented. it is likely to interact with molecular targets through its amide and naphthyl groups, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Benzamide: Similar structure but with a benzene ring instead of a naphthyl group.
Acetamide: A simpler amide with a methyl group instead of a pentyl group.
Propionamide: Another simple amide with an ethyl group.
Properties
IUPAC Name |
N-naphthalen-1-ylpentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-3-11-15(17)16-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZJTWQCZFOTMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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